9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves multiple steps. One common method starts with the precursor R-9-acetamido-9-[1,1-(2,2-dimethylpropanedioxy)ethyl]-4,5-dihydro-6,13-dihydroxy-4,14-methyl-14H-anthraceno[3,2-f][1,3]oxazolene-7,12-dione. This compound is treated with 3N sulfuric acid at 60-70°C for 8 hours. The pH is then adjusted to 7-8 using aqueous sodium hydrogencarbonate solution, followed by extraction with chloroform .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Key intermediate in the synthesis of amrubicin, which is used in chemotherapy for small cell lung cancer.
Mechanism of Action
The mechanism of action of 9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione involves its role as an intermediate in the synthesis of amrubicin. Amrubicin exerts its effects by intercalating into DNA, thereby inhibiting topoisomerase II and preventing DNA replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Daunorubicin: Another anthracycline used in cancer treatment.
Doxorubicin: Widely used anthracycline with a similar mechanism of action.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
Uniqueness
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione is unique due to its specific structure, which allows it to serve as a precursor to amrubicin. This specificity makes it a valuable compound in the synthesis of targeted cancer therapies .
Properties
Molecular Formula |
C20H17NO6 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
9-acetyl-9-amino-6,7,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H17NO6/c1-8(22)20(21)6-11-13(12(23)7-20)19(27)15-14(18(11)26)16(24)9-4-2-3-5-10(9)17(15)25/h2-5,12,23,26-27H,6-7,21H2,1H3 |
InChI Key |
FWKJDERNQBOCTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)N |
Origin of Product |
United States |
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